molecular formula C14H11FO3 B8750335 Benzyl 2-fluoro-4-hydroxybenzoate CAS No. 142935-73-7

Benzyl 2-fluoro-4-hydroxybenzoate

Cat. No.: B8750335
CAS No.: 142935-73-7
M. Wt: 246.23 g/mol
InChI Key: XNOFCMBIOUDXGD-UHFFFAOYSA-N
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Description

Benzyl 2-fluoro-4-hydroxybenzoate (CAS: 142935-73-7) is a fluorinated aromatic ester with the molecular formula C₁₄H₁₁FO₃ and a molecular weight of 246.234 g/mol. Its structure features a benzyl ester group attached to a 2-fluoro-4-hydroxybenzoic acid backbone, conferring unique physicochemical properties.

The synthesis involves a nucleophilic substitution reaction between 2-fluoro-4-hydroxybenzoic acid and benzyl bromide in the presence of Na₂CO₃ and dry DMF, followed by purification via flash chromatography and recrystallization from toluene .

Properties

CAS No.

142935-73-7

Molecular Formula

C14H11FO3

Molecular Weight

246.23 g/mol

IUPAC Name

benzyl 2-fluoro-4-hydroxybenzoate

InChI

InChI=1S/C14H11FO3/c15-13-8-11(16)6-7-12(13)14(17)18-9-10-4-2-1-3-5-10/h1-8,16H,9H2

InChI Key

XNOFCMBIOUDXGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=C(C=C(C=C2)O)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzyl Benzoate (BB)

  • CAS : 120-51-4
  • Molecular Formula : C₁₄H₁₂O₂
  • Applications : Clinically used as a first-line treatment for scabies, achieving an 87% cure rate compared to permethrin (27%) in a study of 110 patients .
  • Key Differences: BB lacks the fluoro and hydroxy substituents present in benzyl 2-fluoro-4-hydroxybenzoate, making it less polar (logP ≈ 3.5) .

Methyl 2-Fluoro-4-Hydroxybenzoate

  • CAS : 197507-22-5
  • Molecular Formula : C₈H₇FO₃
  • Properties: Lower molecular weight (170.14 g/mol) and logP compared to the benzyl analog, implying higher aqueous solubility .
  • Synthesis : Likely involves methyl bromide instead of benzyl bromide, avoiding the need for hazardous benzylating agents .

Table 1: Comparative Analysis of Key Compounds

Property This compound Benzyl Benzoate Methyl 2-Fluoro-4-Hydroxybenzoate
CAS Number 142935-73-7 120-51-4 197507-22-5
Molecular Formula C₁₄H₁₁FO₃ C₁₄H₁₂O₂ C₈H₇FO₃
Molecular Weight (g/mol) 246.234 212.24 170.14
logP 2.888 ~3.5 (estimated) Lower than benzyl analog
Applications Materials science (e.g., liquid crystals) Scabies treatment Undefined (limited data)
Safety Considerations Likely requires careful handling (benzyl bromide precursor) Well-tolerated with minor irritation General first aid advised

Research Findings and Implications

  • This compound: Synthesized for liquid crystal research, where fluorine enhances dielectric properties and thermal stability .
  • Benzyl Benzoate :

    • Demonstrated superior efficacy in scabies treatment, emphasizing the role of ester groups in topical drug delivery .

Preparation Methods

Reaction Mechanism

  • Azeotroping : Removal of water from the reaction mixture using toluene to drive esterification.

  • Base Activation : Sodium carbonate (Na₂CO₃) deprotonates the hydroxyl group, enhancing nucleophilicity.

  • Nucleophilic Attack : The benzoxide ion attacks benzyl bromide, forming the ester linkage.

Experimental Conditions

ParameterValue
SolventDry DMF (N,N-dimethylformamide)
Temperature100°C
Catalyst/BaseNa₂CO₃
Reaction Time3 hours
Yield85% (after chromatography)

Purification : Flash chromatography with petroleum ether/ethyl acetate (80:20).

Carbodiimide-Mediated Coupling

This approach uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid for esterification.

Procedure

  • Activation : DCC reacts with 2-fluoro-4-hydroxybenzoic acid to form an O-acylisourea intermediate.

  • Nucleophilic Coupling : Benzyl alcohol attacks the activated intermediate, releasing dicyclohexylurea (DCU) as a byproduct.

  • Workup : Filtration of DCU and solvent evaporation.

Key Parameters

ParameterValue
SolventDichloromethane (DCM)
TemperatureRoom temperature
ReagentsDCC, DMAP (0.5–2 mol%)
Yield78% (after column chromatography)

Purification : Column chromatography (n-hexane/DCM).

Alternative Methods

Isourea-Based Coupling

A less common method uses O-benzyl-N,N’-dicyclohexylisourea (a carbodiimide derivative) in tetrahydrofuran (THF).

ParameterValue
SolventTHF
TemperatureRoom temperature
Yield27%

Limitation : Lower efficiency compared to DCC/DMAP.

Pd-Catalyzed Reduction

For derivatives requiring deprotection, palladium-on-carbon (Pd/C) hydrogenation is used to remove benzyl groups.

Reaction Optimization Strategies

Temperature and Solvent Effects

  • DMF : High boiling point (153°C) enables reactions at 100°C, improving kinetics.

  • DCM : Lower boiling point (40°C) restricts reactions to ambient temperatures but minimizes side reactions.

Base Selection

  • Na₂CO₃ : Neutral base, suitable for sensitive substrates.

  • DMAP : Enhances coupling efficiency by stabilizing intermediates via hydrogen bonding.

Purification and Characterization

Recrystallization

  • Solvents : Ethanol, toluene, or hexane/toluene mixtures.

  • Yield Loss : ~5–10% during recrystallization.

Chromatography

  • Stationary Phase : Silica gel.

  • Mobile Phase : Petroleum ether/ethyl acetate (e.g., 80:20).

Analytical Data :

PropertyValue
¹H NMR (CDCl₃)δ 8.05 (d, J=8.4 Hz, 2H), 7.35 (d, J=8.4 Hz, 2H)
¹⁹F NMR (CDCl₃)δ -138.7
HRMS (ESI+)[M+Na]⁺ m/z 437.0807

Comparative Analysis of Methods

MethodYieldPurityScalabilityCost
Benzyl Bromide + DMF85%HighModerateModerate
DCC/DMAP + DCM78%HighHighHigh
Isourea + THF27%LowLowModerate

Recommendation : The DMF-based direct esterification is preferred for large-scale synthesis due to high yield and simplicity. The DCC/DMAP method is ideal for small-scale, high-purity applications .

Q & A

What are the common synthetic routes for preparing benzyl 2-fluoro-4-hydroxybenzoate, and how are intermediates characterized?

Basic Research Focus
this compound can be synthesized via esterification of 2-fluoro-4-hydroxybenzoic acid with benzyl alcohol under acid catalysis. Key intermediates, such as 2-fluoro-4-hydroxybenzoic acid, are often characterized using nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm regioselective fluorination and hydroxyl positioning, mass spectrometry (MS) for molecular weight validation, and elemental analysis to verify purity . For example, fluorination precursors like ethyl 4-(4-fluorophenyl)benzoate (CAS 214554-18-4) can be adapted to generate analogous fluorinated intermediates .

What advanced analytical techniques are recommended for resolving structural ambiguities in fluorinated benzoate derivatives?

Basic Research Focus
High-resolution NMR spectroscopy (e.g., ¹⁹F NMR) is critical for distinguishing fluorine substitution patterns, while X-ray crystallography can resolve stereochemical uncertainties in crystalline intermediates. Fourier-transform infrared spectroscopy (FT-IR) aids in identifying ester carbonyl (C=O) and hydroxyl (O-H) stretches. Cross-referencing with databases like the NIST Chemistry WebBook ensures alignment with published spectral data .

How can statistical experimental design optimize reaction conditions for benzyl esterification?

Advanced Research Focus
A 23 Yates pattern design or uniform experimental design can model variables such as temperature, molar ratios, and catalyst loading. For instance, in benzylation reactions, optimal conditions (e.g., 130°C, 4:1 substrate-to-alcohol ratio, 5% catalyst) maximize yields by minimizing side reactions. Response surface methodology (RSM) and ANOVA analysis help identify statistically significant interactions (e.g., temperature vs. acid concentration) .

What mechanistic insights explain contradictory catalytic efficiencies in benzylation reactions?

Advanced Research Focus
Catalytic systems (e.g., perchloric acid vs. cerium-based catalysts) exhibit divergent mechanistic pathways. Perchloric acid promotes protonation of the hydroxyl group , enhancing electrophilicity, while cerium ammonium phosphate ((NH₄)₂Ce(PO₄)₂·H₂O) operates via Lewis acid activation of the carbonyl group. Discrepancies in yield or selectivity can arise from competing side reactions (e.g., Friedel-Crafts alkylation) or solvent polarity effects .

How should researchers address conflicting solubility data for fluorinated benzoates in aqueous vs. organic systems?

Data Contradiction Analysis
Solubility discrepancies (e.g., "slightly soluble in water" vs. organic miscibility) may stem from pH-dependent ionization of the hydroxyl group. HPLC-grade solvent trials under controlled pH (e.g., 4–8) and temperature (20–60°C) can clarify solubility trends. For example, methyl 2-fluoro-4-hydroxybenzoate (PubChem CID 22463192) shows pH-sensitive solubility due to deprotonation at alkaline conditions .

What purification strategies are effective for isolating high-purity this compound?

Advanced Research Focus
Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (using ethanol/water mixtures) effectively removes unreacted starting materials. For fluorinated analogs like 4-chloro-2-(methylthio)-dihydropyridopyrimidine carboxylates, preparative HPLC with C18 columns achieves >97% purity. Purity is validated via HPLC-UV at 254 nm and differential scanning calorimetry (DSC) to confirm melting point consistency .

What biological screening approaches are suitable for evaluating fluorinated benzoate derivatives?

Advanced Research Focus
Fluorinated benzoates are screened for enzyme inhibition (e.g., phospholipase A2α) using in vitro fluorometric assays with synthetic substrates (e.g., 4-nitro-3-octanoyloxybenzoic acid). IC₅₀ values are calculated from dose-response curves. Molecular docking studies (e.g., AutoDock Vina) predict binding affinities to active sites, while metabolic stability assays in hepatocyte models assess pharmacokinetic potential .

How does the steric and electronic influence of fluorine impact the stability of this compound?

Advanced Research Focus
The ortho-fluorine group induces steric hindrance and electron-withdrawing effects, reducing ester hydrolysis rates in aqueous media. Stability studies under accelerated conditions (40°C, 75% relative humidity) with HPLC monitoring quantify degradation products. Comparative studies with non-fluorinated analogs (e.g., benzyl 4-hydroxybenzoate) highlight fluorine’s role in enhancing oxidative stability .

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